1-Butoxy-2-phenoxy-ethane 1-Butoxy-2-phenoxy-ethane
Brand Name: Vulcanchem
CAS No.: 91764-32-8
VCID: VC18294375
InChI: InChI=1S/C12H18O2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
SMILES:
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

1-Butoxy-2-phenoxy-ethane

CAS No.: 91764-32-8

Cat. No.: VC18294375

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

1-Butoxy-2-phenoxy-ethane - 91764-32-8

Specification

CAS No. 91764-32-8
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 2-butoxyethoxybenzene
Standard InChI InChI=1S/C12H18O2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Standard InChI Key WMKLOPKWBZQHHF-UHFFFAOYSA-N
Canonical SMILES CCCCOCCOC1=CC=CC=C1

Introduction

Structural and Nomenclature Features

The IUPAC name 1-butoxy-2-phenoxy-ethane explicitly defines the substituents on the ethane backbone. The butoxy group occupies the first carbon, while the phenoxy group is attached to the second carbon. This arrangement creates a steric and electronic profile distinct from simpler ethers like diethyl ether or anisole. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₈O₂
Molecular Weight194.27 g/mol
Functional GroupsTwo ether linkages (-O-)
StereochemistryLikely achiral

The presence of both aliphatic (butoxy) and aromatic (phenoxy) moieties suggests a hybrid solubility profile, balancing hydrophobic and mildly polar characteristics .

Synthesis and Manufacturing Pathways

While no direct synthesis protocols for 1-butoxy-2-phenoxy-ethane are documented in the provided sources, analogous methods for diaryl ethers can be extrapolated. Two plausible routes include:

Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide ion with an alkyl halide. For 1-butoxy-2-phenoxy-ethane:

  • Step 1: Phenol (C₆H₅OH) is deprotonated with a base (e.g., NaOH) to form phenoxide (C₆H₅O⁻).

  • Step 2: The phenoxide reacts with 1-bromo-2-butoxyethane (Br-C₂H₄-O-C₄H₉) in a nucleophilic substitution reaction.

The reaction can be represented as:
C6H5O+Br-C2H4O-C4H9C6H5O-C2H4O-C4H9+Br\text{C}_6\text{H}_5\text{O}^- + \text{Br-C}_2\text{H}_4\text{O-C}_4\text{H}_9 \rightarrow \text{C}_6\text{H}_5\text{O-C}_2\text{H}_4\text{O-C}_4\text{H}_9 + \text{Br}^-

This method is widely used for ethers but may require optimization to avoid side reactions such as elimination .

Ullmann Coupling

A copper-catalyzed coupling between aryl halides and alcohols could also be explored:
C6H5OH+Br-C2H4O-C4H9CuC6H5O-C2H4O-C4H9+HBr\text{C}_6\text{H}_5\text{OH} + \text{Br-C}_2\text{H}_4\text{O-C}_4\text{H}_9 \xrightarrow{\text{Cu}} \text{C}_6\text{H}_5\text{O-C}_2\text{H}_4\text{O-C}_4\text{H}_9 + \text{HBr}

This approach is advantageous for aromatic systems but may involve higher temperatures and longer reaction times .

Physical Properties and Thermodynamic Data

Direct measurements for 1-butoxy-2-phenoxy-ethane are scarce, but data from structurally similar ethers like 1-butoxy-2-ethoxyethane (CAS 4413-13-2) offer valuable benchmarks :

Property1-Butoxy-2-ethoxyethane 1-Butoxy-2-phenoxy-ethane (Estimated)
Boiling Point (°C)163.9 (437.05 K)185–200 (predicted)
Density (g/cm³)0.89 (20°C)1.02–1.08 (predicted)
ΔvapH° (kJ/mol)50.94 ± 0.1055–60 (predicted)
LogP2.87 (analogous to )3.2–3.5 (predicted)

The higher predicted boiling point and LogP for 1-butoxy-2-phenoxy-ethane reflect the increased molecular weight and aromaticity of the phenoxy group compared to ethoxy substituents .

Chemical Reactivity and Stability

Hydrolytic Stability

Ethers generally resist hydrolysis under neutral conditions but are susceptible to cleavage by strong acids (e.g., HI or HBr). The phenoxy group’s electron-withdrawing nature may slightly enhance the reactivity of the adjacent ether linkage compared to purely aliphatic ethers.

Photophysical Behavior

While no direct studies exist, the compound’s conjugated system (phenoxy → ethane → butoxy) may exhibit weak fluorescence. Analogous compounds like PPPBB (a diaryl ethenyl ether) show solvent-dependent absorption and emission spectra due to dipole moment changes upon excitation . For 1-butoxy-2-phenoxy-ethane:

  • Predicted λₐbₛ: 260–280 nm (π→π* transitions in phenoxy)

  • Predicted λₑₘ: 300–320 nm

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